Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
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Overview
Description
Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable triazole rings.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with active sites of enzymes, forming stable complexes that inhibit their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate include:
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole derivative with similar structural features.
1-Methyl-1H-1,2,4-triazol-3-amine: A triazole compound with different substitution patterns on the triazole ring.
(1,2,3-Triazol-4-yl)methyl derivatives: Compounds with similar triazole rings but different functional groups attached.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ester functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(2-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-10(2)9-6/h4-5H,1-3H3 |
InChI Key |
BIVKHMHOKDFFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(N=C1)C)C(=O)OC |
Origin of Product |
United States |
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